

A Comparative Guide to ASTM A924 and ISO Standards for Galvanized Steel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A924

Cat. No.: B1666455

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ASTM **A924** and relevant ISO standards for continuously hot-dip galvanized steel sheet. The information presented is intended to assist researchers and professionals in understanding the key differences in specifications, testing methodologies, and performance characteristics of galvanized steel produced under these distinct regulatory frameworks. This comparison focuses on the general requirements for the hot-dip galvanizing process on steel sheets, with a particular emphasis on coating properties.

Data Presentation: A Comparative Overview of Coating Weight/Mass

The fundamental difference between ASTM and ISO standards for galvanized steel often lies in the specified minimum coating weight or mass. ASTM **A924** references specific product standards like ASTM A653/A653M for coating weight designations, which are expressed in ounces per square foot (oz/ft²) or grams per square meter (g/m²). The most common European standard for continuously hot-dip coated steel is EN 10346, which uses designations based on the total coating mass in grams per square meter (g/m²) for both surfaces.

For practical comparison, it is important to note that the widely used ASTM designation G90 is essentially equivalent to the EN 10346 designation Z275.^{[1][2]} Both indicate a total zinc coating of at least 0.90 ounces per square foot, which translates to approximately 275 grams per square meter.^{[1][2]}

Below is a summary of common coating designations and their minimum coating mass requirements under both systems.

ASTM A653/A653M Designation	Minimum Total Coating Mass (Triple Spot Test) (oz/ft ²)	Minimum Total Coating Mass (Triple Spot Test) (g/m ²)	Corresponding EN 10346 Designation	Minimum Total Coating Mass (Triple Spot Test) (g/m ²)
G30	0.30	90	Z100	100
G40	0.40	120	Z140	140
G60	0.60	180	Z200	200
G90	0.90	275	Z275	275
G115	1.15	350	Z350	350
G165	1.65	500	Z450	450
G210	2.10	600	Z600	600

Note: The triple spot test is an average of three measurements taken from the center and near each edge of the steel sheet.^{[3][4]} Single spot test requirements are typically slightly lower than the triple spot average.

Experimental Protocols: Key Testing Methodologies

The evaluation of galvanized steel quality and performance relies on a set of standardized experimental protocols. The following sections detail the methodologies for key tests cited in both ASTM and ISO standards.

Coating Weight/Mass Determination

ASTM A90/A90M: Standard Test Method for Weight [Mass] of Coating on Iron and Steel Articles with Zinc or Zinc-Alloy Coatings (Weigh-Strip-Weigh Method)

This is a destructive test method referenced by ASTM **A924** for determining the coating weight.
^{[5][6]}

Procedure:

- Sample Preparation: A test specimen of a known surface area is cut from the galvanized steel sheet. The minimum area is typically 5.08 square inches.[7]
- Initial Weighing: The specimen is cleaned, dried, and weighed using an analytical balance.[7][8]
- Stripping: The zinc coating is chemically removed from the steel substrate using a stripping solution, which is typically a mixture of hydrochloric acid and an inhibitor (like antimony trioxide) to prevent the dissolution of the base metal.[8]
- Final Weighing: After the coating is completely stripped, the specimen is thoroughly cleaned, dried, and weighed again.[7]
- Calculation: The coating weight is calculated as the difference between the initial and final weights, divided by the surface area of the specimen.[8]

EN 10346 and ISO 1460: While EN 10346 specifies the coating mass requirements, the reference method for determining the mass is often ISO 1460, which describes a similar gravimetric (weigh-strip-weigh) method. Non-destructive methods like X-ray fluorescence are also commonly used in production for continuous monitoring under both ASTM and EN standards.[5]

Coating Adhesion Testing

ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test (Cross-Hatch Test)

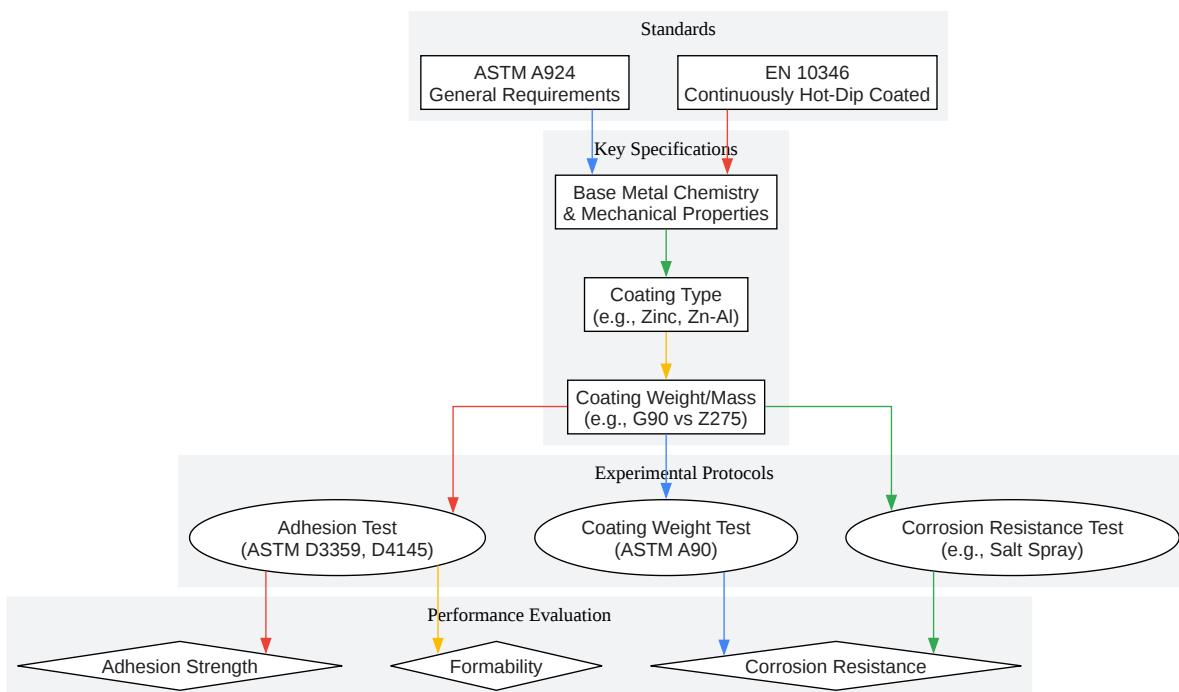
This method assesses the adhesion of the coating to the steel substrate.[9][10]

Procedure:

- Cutting a Lattice Pattern: A grid is cut into the coating down to the substrate using a sharp cutting tool. The pattern consists of a series of parallel cuts, with a second set of parallel cuts made at a 90-degree angle to the first.[11]
- Applying Pressure-Sensitive Tape: A specified pressure-sensitive tape is applied over the grid and smoothed down firmly.[11][12]

- Removing the Tape: The tape is then rapidly pulled off at a specific angle.[11][12]
- Evaluation: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).[13]

ASTM D4145: Standard Test Method for Coating Flexibility of Preprinted Sheet (T-Bend Test)


This test evaluates both the flexibility and adhesion of the coating when the steel sheet is bent. [14][15]

Procedure:

- Bending the Specimen: A sample of the coated steel sheet is bent 180 degrees around a specified radius or upon itself. This first bend is designated as a 0T bend.[14]
- Subsequent Bends: The sample can be further bent back on itself to create 1T, 2T, and so on, bends, with each "T" representing the thickness of the metal sheet.[14]
- Adhesion and Flexibility Assessment: After each bend, the bent area is inspected for cracking of the coating. A pressure-sensitive tape is then applied to the bend and removed to assess for any peeling of the coating.[15][16]
- Rating: The T-bend rating is the minimum number of thicknesses of metal around which the sample can be bent without coating failure (cracking or loss of adhesion).[14]

Mandatory Visualization: Comparison Workflow

The following diagram illustrates the logical workflow for comparing ASTM A924 with the relevant ISO standard (EN 10346) for galvanized steel.

[Click to download full resolution via product page](#)

Caption: Comparison workflow for ASTM A924 and EN 10346 galvanized steel standards.

Performance Comparison

While a direct, comprehensive experimental dataset comparing galvanized steel produced under ASTM **A924** and EN 10346 is not readily available in the public domain, the performance in terms of corrosion resistance is primarily a function of the zinc coating thickness.[5][17] Therefore, for equivalent coating mass designations (e.g., G90 and Z275), the corrosion performance is expected to be comparable under the same environmental conditions.

Adhesion and formability are influenced by both the coating thickness and the characteristics of the underlying steel and the galvanizing process itself. Thicker coatings may have a greater tendency to crack or peel during severe forming operations.[5] Both ASTM and ISO standards have provisions for different steel grades with varying levels of formability to suit different applications.

In conclusion, while ASTM **A924** and EN 10346 provide different frameworks for specifying galvanized steel, for practical purposes, equivalent coating mass designations can be expected to yield similar performance in terms of corrosion resistance. The choice between standards may be dictated by regional preferences, project specifications, or specific requirements for base metal properties and testing documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. G90 galvanized steel and Z275 galvanized steel: material properties and application analysis [siesagosto.alle.bg]
- 2. G90 Galvanized Steel Coil & Sheet | ASTM A653/A653M Standard [wzppgi.com]
- 3. scafco.com [scafco.com]
- 4. worldofsteel.com [worldofsteel.com]
- 5. ussteel.com [ussteel.com]
- 6. galvanizeit.org [galvanizeit.org]
- 7. infinitalab.com [infinitalab.com]

- 8. labsinus.com [labsinus.com]
- 9. micomlab.com [micomlab.com]
- 10. jingtaicoils.com [jingtaicoils.com]
- 11. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechologiesinc.com]
- 12. scribd.com [scribd.com]
- 13. Zinc Coating Adhesion Testing: ASTM Standards and Practical Applications-Guoyin Metal Materials Co., Ltd. [guoyinsteel.com]
- 14. infinitalab.com [infinitalab.com]
- 15. micomlab.com [micomlab.com]
- 16. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 17. steelmillsoftheworld.com [steelmillsoftheworld.com]
- To cite this document: BenchChem. [A Comparative Guide to ASTM A924 and ISO Standards for Galvanized Steel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666455#comparing-astm-a924-with-iso-standards-for-galvanized-steel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com